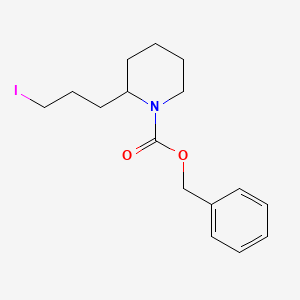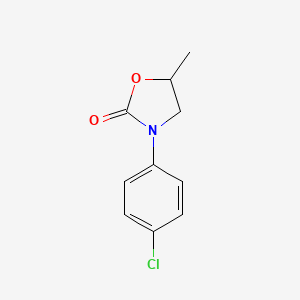
2-Oxazolidinone, 3-(4-chlorophenyl)-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-5-methyloxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing both oxygen and nitrogen atoms, with a 4-chlorophenyl group and a methyl group attached to the ring. Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-methyloxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with an amino alcohol, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of 3-(4-chlorophenyl)-5-methyloxazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
3-(4-chlorophenyl)-5-methyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other functionalized compounds that retain the oxazolidinone core structure.
科学研究应用
3-(4-chlorophenyl)-5-methyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Medicine: Oxazolidinone derivatives are known for their antibacterial activity, and 3-(4-chlorophenyl)-5-methyloxazolidin-2-one is investigated for its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-5-methyloxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
- 3-(4-methoxyphenyl)-5-methyloxazolidin-2-one
- 3-(4-bromophenyl)-5-methyloxazolidin-2-one
- 3-(4-fluorophenyl)-5-methyloxazolidin-2-one
Uniqueness
3-(4-chlorophenyl)-5-methyloxazolidin-2-one is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and its interaction with biological targets, potentially enhancing its antimicrobial or anticancer activity compared to other similar compounds .
属性
CAS 编号 |
14423-08-6 |
|---|---|
分子式 |
C10H10ClNO2 |
分子量 |
211.64 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10ClNO2/c1-7-6-12(10(13)14-7)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3 |
InChI 键 |
IXHNVULJXFVLKD-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(C(=O)O1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


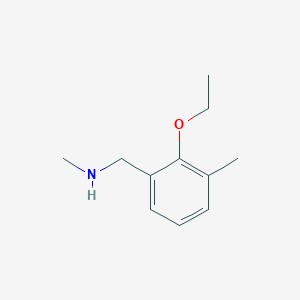
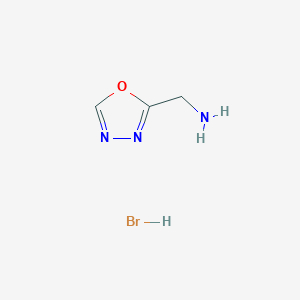

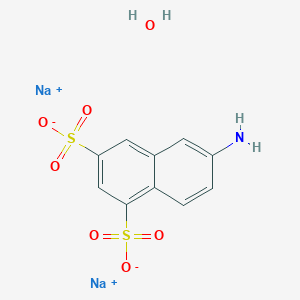
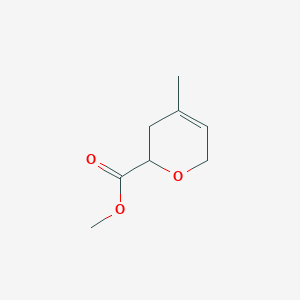
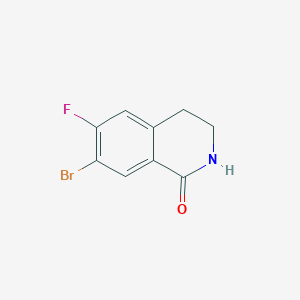
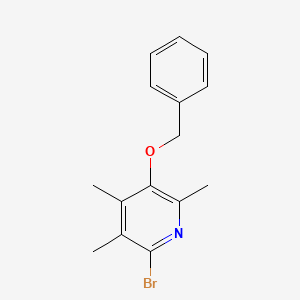
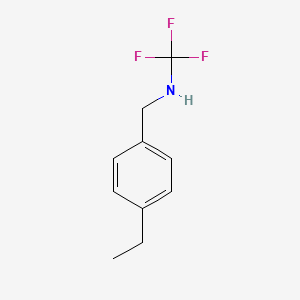
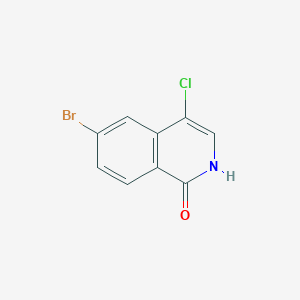
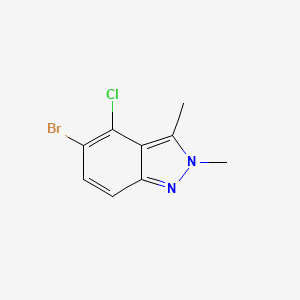

![[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate](/img/structure/B13975667.png)
